2-(Methylamino)ethan-1-ol hydrochloride
Overview
Description
2-(Methylamino)ethan-1-ol hydrochloride, also known as N-methylethanolamine hydrochloride, is an organic compound with the molecular formula C3H9NO·HCl. It is a colorless to slightly yellow liquid that is miscible with water and most organic solvents. This compound is used as an intermediate in chemical synthesis and has applications in various fields such as textiles, detergents, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)ethan-1-ol hydrochloride can be synthesized through the reaction of ethanolamine with a methylating agent such as methyl iodide or methyl chloride. The reaction typically proceeds as follows:
Reaction of Ethanolamine with Methylating Agent: Ethanolamine reacts with methyl iodide or methyl chloride to form N-methylethanolamine.
Formation of Hydrochloride Salt: The resulting N-methylethanolamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines or alcohols
Scientific Research Applications
2-(Methylamino)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for removing carbon dioxide from gas streams.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of textile lubricants, polishes, detergents, and personal care products
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethan-1-ol hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways involved in metabolism, signal transduction, and cellular communication
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a methyl group.
2-Dimethylaminoethanol: Contains two methyl groups attached to the nitrogen atom.
N-Methyldiethanolamine: Contains two ethanol groups attached to the nitrogen atom
Uniqueness
2-(Methylamino)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as a versatile intermediate in various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-(methylamino)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAWQFHWVVSFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480997 | |
Record name | Ethanol, 2-(methylamino)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62640-03-3 | |
Record name | Ethanol, 2-(methylamino)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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